Siebolside B

Description

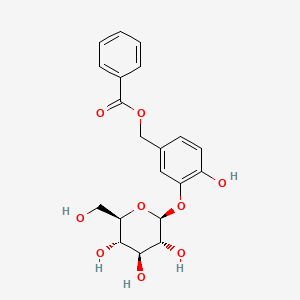

Siebolside B is a flavonoid glycoside isolated from the bark of Populus tomentosa, a species of poplar tree widely studied for its phytochemical diversity . Its molecular formula is C₂₀H₂₂O₉, with a molecular weight of 429.1108 g/mol (observed via high-resolution mass spectrometry) . Structurally, it features a flavanone backbone conjugated with a glucoside moiety, as evidenced by its fragmentation pattern (e.g., loss of glucoside, m/z 245.0753) . Key pharmacological activities include allergy-preventive and antioxidant effects, validated through studies on mast cell stabilization and free radical scavenging assays .

Properties

Molecular Formula |

C20H22O9 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl benzoate |

InChI |

InChI=1S/C20H22O9/c21-9-15-16(23)17(24)18(25)20(29-15)28-14-8-11(6-7-13(14)22)10-27-19(26)12-4-2-1-3-5-12/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1 |

InChI Key |

VUIFKSAQRHGZDL-BFMVXSJESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O |

Synonyms |

2-hydroxy-5-((benzoyloxy)methyl)phenyl beta-D-glucopyranoside siebolside B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Siebolside B shares structural and functional similarities with other flavonoid glycosides, notably sakuranin and isosakuranin. Below is a detailed comparative analysis:

Table 1: Structural and Analytical Comparison

Key Structural Differences :

- This compound lacks the methoxy group present in sakuranin, as indicated by the absence of a singlet near 3.79 ppm in its NMR spectrum .

- The glucoside linkage in this compound is inferred to differ from sakuranin and isosakuranin, contributing to its shorter HPLC retention time (66.30 min vs. >73 min) .

Table 2: Pharmacological Activity Comparison

Functional Insights :

- Shared Activity: Both this compound and sakuranin exhibit allergy-preventive effects, likely due to flavanone-mediated mast cell stabilization .

- This compound’s antioxidant activity (IC₅₀ = 12.3 μM in DPPH assay) is superior, attributed to its unique glucoside configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.